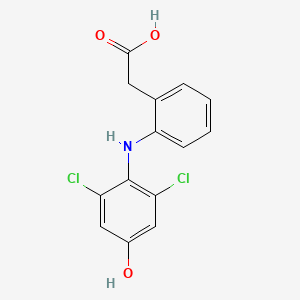

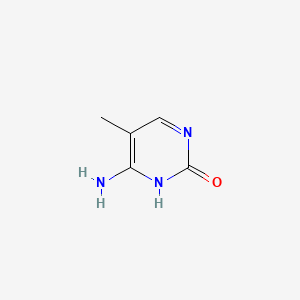

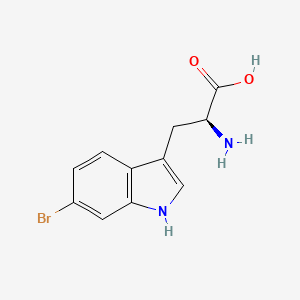

![molecular formula C82H110ClN15O15 B1664252 N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide CAS No. 135215-95-1](/img/structure/B1664252.png)

N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

A 75998 is an inhibitor of leuteinizing hormone-releasing hormone. It is a synthetic antagonist of leuteinizing hormone releasing hormone with potential for treatment of hormone-sensitive cancers and endometriosis.

Aplicaciones Científicas De Investigación

Pharmacological Applications :

- Certain compounds structurally similar to the one mentioned have been studied for their potential in pharmacology, particularly as opioid receptor antagonists. For example, Grimwood et al. (2011) explored a compound with high affinity for human κ-opioid receptors, suggesting potential in treating depression and addiction disorders (Grimwood et al., 2011).

Heterocyclic Chemistry :

- Complex heterocyclic compounds like the one you described have been synthesized for various purposes. Dyachenko et al. (2019) developed a method for synthesizing functionalized thieno[2,3-b]pyridines, showcasing the versatility of such compounds in chemical synthesis (Dyachenko et al., 2019).

Antifungal Applications :

- Compounds with intricate structures including amino acids have been evaluated for antifungal properties. Flores-Holguín et al. (2019) examined the chemical reactivity of antifungal tripeptides using conceptual density functional theory, indicating their potential in drug design (Flores-Holguín et al., 2019).

Antitumor and Antioxidant Activities :

- Similar complex molecules have been synthesized and evaluated for their antitumor and antioxidant activities. Bialy and Gouda (2011) synthesized derivatives showing promising antioxidant activities, highlighting the potential of these compounds in cancer treatment (Bialy & Gouda, 2011).

Synthesis of Amino Acids and Peptides :

- The synthesis of complex amino acids and peptides is another area where such compounds have been applied. Marin et al. (2002) developed a method for synthesizing hydroxylysine, a key amino acid in collagen (Marin et al., 2002).

Catalysis and Ligand Design :

- These compounds can also play a role in catalysis and ligand design, as shown by Franciò et al. (1998), who investigated palladium and platinum complexes with chiral P,N-ligands (Franciò et al., 1998).

Non-Linear Optical Properties and Molecular Docking :

- Jayarajan et al. (2019) synthesized compounds and investigated their non-linear optical properties and molecular docking, useful in understanding molecular interactions (Jayarajan et al., 2019).

Propiedades

Número CAS |

135215-95-1 |

|---|---|

Nombre del producto |

N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide |

Fórmula molecular |

C82H110ClN15O15 |

Peso molecular |

1535.2 g/mol |

Nombre IUPAC |

N-[(5R)-6-[[(2S)-1-[[(2S,5R)-5-acetamido-2-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-2-[[(2S)-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carbonyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-naphthalen-2-yl-4-oxohexanoyl]-[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-6-oxohexyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C80H104ClN15O14/c1-48(2)38-66(92-72(103)60(82)20-9-12-36-90-71(102)57-19-14-34-88-46-57)76(107)95(75(106)65(86-6)42-52-26-31-59(99)32-27-52)79(110)80(70(101)62(84)40-51-24-29-58(81)30-25-51,44-69(100)64(91-50(5)98)43-53-23-28-55-17-7-8-18-56(55)39-53)96(77(108)67(47-97)93-73(104)63(85)41-54-16-13-33-87-45-54)78(109)68-22-15-37-94(68)74(105)61(83)21-10-11-35-89-49(3)4/h7-8,13-14,16-19,23-34,39,45-46,48-49,60-68,86,89,97,99H,9-12,15,20-22,35-38,40-44,47,82-85H2,1-6H3,(H,90,102)(H,91,98)(H,92,103)(H,93,104)/t60-,61+,62-,63-,64-,65+,66+,67+,68+,80+/m1/s1 |

Clave InChI |

CHTZXZAMVXTFNE-DVKQQPHFSA-N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)O)NC)C(=O)[C@](CC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)N(C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)N)NC(=O)[C@@H](CCCCNC(=O)C7=CN=CC=C7)N |

SMILES |

CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)O)NC)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC(=O)C7=CN=CC=C7)N |

SMILES canónico |

CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)O)NC)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC(=O)C7=CN=CC=C7)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

XXXSYXLXPA |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 75998 A-75998 N-acetyl-D-2-naphthylalanyl-4-chlorophenylalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-N(epsilon)-nicotinyllysyl-leucyl-N(epsilon)-isopropyllysyl-prolyl-alaninamide acetate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

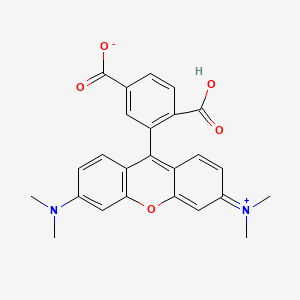

![[4-(Diethoxy-phosphorylamino)-butyl]-phosphoramidic acid diethyl ester](/img/structure/B1664169.png)